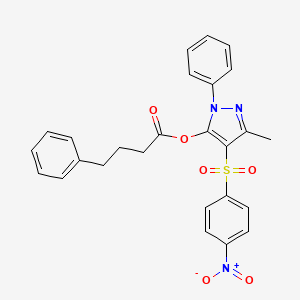
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-phenylbutanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NSC 687852 and has been synthesized using various methods.
Scientific Research Applications
Hydrogen-Bonded Molecular Structures
- Researchers have explored the hydrogen-bonded molecular structures of related pyrazole derivatives. These compounds, including ones similar to the chemical , exhibit complex molecular architectures involving hydrogen bonds, which could have implications in material science and molecular engineering (Portilla et al., 2007).
Ring Cleavage and Chemical Transformations
- Studies have shown that certain pyrazole sulfonyl chlorides, closely related to the mentioned compound, undergo interesting ring cleavage and chemical transformations when treated with specific reagents. These findings are significant in the context of synthetic organic chemistry and could inform the synthesis of new compounds (Alabaster & Barry, 1976).
Synthesis and Structural Analysis
- The synthesis and structural analysis of compounds similar to "3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-phenylbutanoate" have been extensively studied. These studies provide insights into the methods of synthesizing such compounds and understanding their structural properties, which could be useful in developing materials with specific characteristics (Vasin et al., 2015).
Biological Activities
- Some research has focused on the biological activities of related pyrazole compounds. This includes evaluating their potential herbicidal and insecticidal activities, which could lead to the development of new pesticides or related agents (Wang et al., 2015).
properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O6S/c1-19-25(36(33,34)23-17-15-22(16-18-23)29(31)32)26(28(27-19)21-12-6-3-7-13-21)35-24(30)14-8-11-20-9-4-2-5-10-20/h2-7,9-10,12-13,15-18H,8,11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMCCFIZGHLGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)CCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-phenylbutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

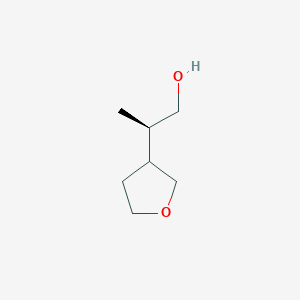
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide](/img/structure/B2403802.png)
![N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2403803.png)
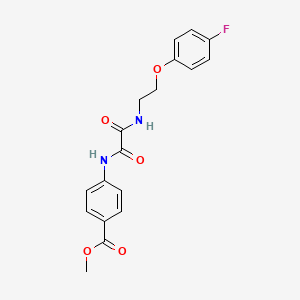
![Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B2403805.png)
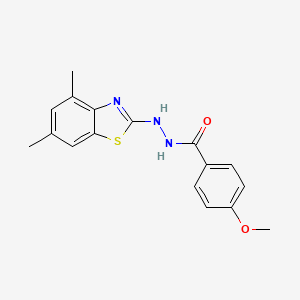
![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)
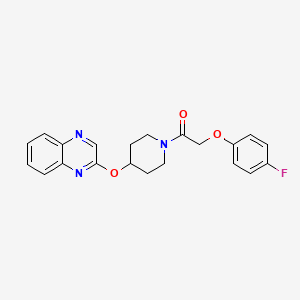
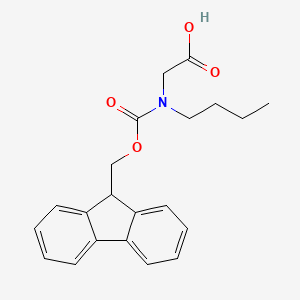
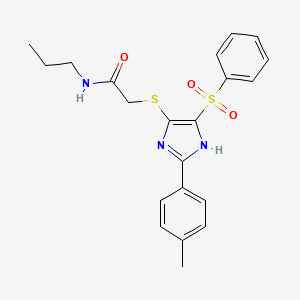
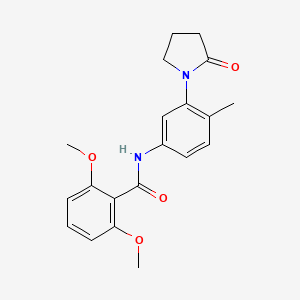
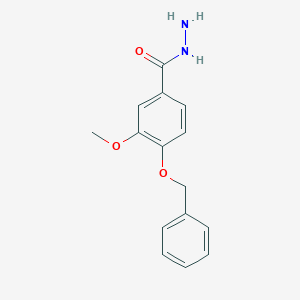
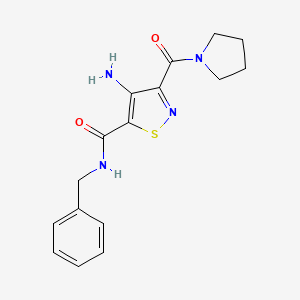
![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)